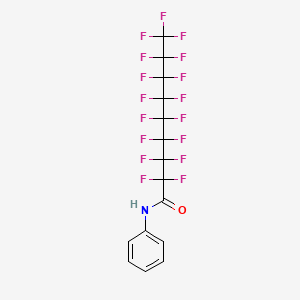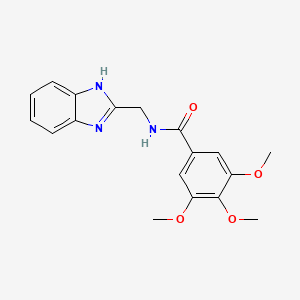![molecular formula C23H22N2O3 B11697644 (2E)-N-(2,4-dimethylphenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11697644.png)
(2E)-N-(2,4-dimethylphenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(2,4-dimethylphenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide is an organic compound characterized by its complex structure, which includes a furan ring, a formamido group, and multiple aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,4-dimethylphenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Aromatic substitution:
Amidation: The formamido group is introduced via a reaction between an amine and a formylating agent, such as formic acid or formamide.
Coupling reactions: The final step involves coupling the furan ring with the substituted aromatic rings using reagents like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-(2,4-dimethylphenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
(2E)-N-(2,4-dimethylphenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Application in the development of organic semiconductors or as a building block for advanced materials.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of (2E)-N-(2,4-dimethylphenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-N-(2,4-dimethylphenyl)-3-(thiophen-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-N-(2,4-dimethylphenyl)-3-(pyridin-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in (2E)-N-(2,4-dimethylphenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Eigenschaften
Molekularformel |
C23H22N2O3 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N-[(E)-3-(2,4-dimethylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H22N2O3/c1-15-6-9-18(10-7-15)22(26)25-21(14-19-5-4-12-28-19)23(27)24-20-11-8-16(2)13-17(20)3/h4-14H,1-3H3,(H,24,27)(H,25,26)/b21-14+ |
InChI-Schlüssel |
GJUGNQSYIRZJRK-KGENOOAVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=C(C=C(C=C3)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=C(C=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11697566.png)

![N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11697572.png)
![3-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid ethyl ester](/img/structure/B11697578.png)
![2,4-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697580.png)


![(4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697608.png)
![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11697615.png)
![3-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11697616.png)
![2-(4,5-dinitro-1H-imidazol-1-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]acetamide](/img/structure/B11697633.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11697637.png)
![N'-[(E)-pyridin-4-ylmethylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11697638.png)
